7-bromo-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
7-bromo-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives This compound is characterized by the presence of a bromine atom, a dimethylamino group, and a phenylethyl group attached to the chromene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like cesium carbonate (Cs2CO3) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-bromo-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like KMnO4, reducing agents like NaBH4, and nucleophiles such as amines. The reactions are typically conducted under controlled temperatures and in the presence of solvents like DMF or ethanol.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted chromene derivatives.
Scientific Research Applications
7-bromo-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 7-bromo-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction and gene expression. The presence of the dimethylamino group allows it to interact with biological membranes and proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N,N-dimethylaniline: This compound shares the bromine and dimethylamino groups but lacks the chromene core.
2-Bromo-N,N-dimethylethanamine hydrobromide: Similar in having the bromine and dimethylamino groups but differs in the overall structure and functional groups.
Uniqueness
7-bromo-N-[2-(dimethylamino)-2-phenylethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its chromene core, which imparts specific chemical and biological properties. The combination of the bromine atom, dimethylamino group, and phenylethyl group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H19BrN2O3 |
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Molecular Weight |
415.3 g/mol |
IUPAC Name |
7-bromo-N-[2-(dimethylamino)-2-phenylethyl]-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H19BrN2O3/c1-23(2)16(13-6-4-3-5-7-13)12-22-20(25)19-11-17(24)15-9-8-14(21)10-18(15)26-19/h3-11,16H,12H2,1-2H3,(H,22,25) |
InChI Key |
BTLFVVBJKBAVCF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC(=O)C2=C(O1)C=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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